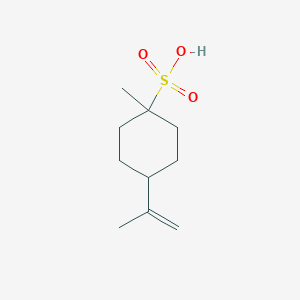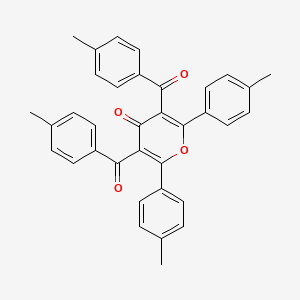![molecular formula C17H28O3 B12517118 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one CAS No. 651726-48-6](/img/structure/B12517118.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxaspiro[45]decan-8-yl)non-2-en-1-one is a chemical compound with the molecular formula C17H28O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused to a nonenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the nonenone moiety. One common method involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form the dioxaspirodecane ring. This intermediate is then reacted with a suitable nonenone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted nonenone derivatives.
Aplicaciones Científicas De Investigación
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in various assays.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the nonenone moiety.
1,4-Dioxaspiro[4.5]decan-8-ol: Another similar compound with a hydroxyl group instead of the nonenone moiety
Uniqueness
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one is unique due to the presence of both the spirocyclic dioxaspirodecane ring and the nonenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
651726-48-6 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(1,4-dioxaspiro[4.5]decan-8-yl)non-2-en-1-one |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-16(18)15-9-11-17(12-10-15)19-13-14-20-17/h7-8,15H,2-6,9-14H2,1H3 |
Clave InChI |
ADXHLXBMUQOJAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=O)C1CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



boranyl](/img/structure/B12517058.png)

![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)


![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)


![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)

